molecular formula C9H10O3 B2577039 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol CAS No. 1843-96-5

3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol

Cat. No. B2577039
CAS RN: 1843-96-5
M. Wt: 166.176
InChI Key: XNZJWDKUNYNOGF-UHFFFAOYSA-N
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Description

“3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol” is a chemical compound with the molecular formula C9H11BO4 . It has a molecular weight of 193.99 . The compound is stored at a temperature of 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, four bidentate heterocyclic Schiff base ligands and their sixteen Co (II), Ni (II), Cu (II) and Zn (II) metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .


Molecular Structure Analysis

The molecular structure of “3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol” has been characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .


Physical And Chemical Properties Analysis

The compound has a density of 1.103g/cm3 . It has a boiling point of 221.011ºC at 760 mmHg . The melting point information is not available in the sources I found.

Scientific Research Applications

Antioxidant Activity

3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol: and its derivatives have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers have explored the ability of this compound to scavenge free radicals, protecting cells from oxidative damage .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have evaluated its effectiveness against various microorganisms, including:

Different derivatives and metal complexes derived from this compound have been tested for their antimicrobial activity. Notably, electron-donating and electron-withdrawing groups influence the efficacy of these complexes .

Anti-Inflammatory Effects

Inflammation is a key factor in various diseases. Researchers have explored the anti-inflammatory potential of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol and its derivatives. These compounds have been assessed using egg albumin assays and other methods to determine their ability to modulate inflammatory responses .

Cytotoxicity Studies

Cytotoxicity refers to the ability of a substance to harm or kill cells. Scientists have investigated the cytotoxic effects of specific ligands and metal complexes derived from this compound. Understanding cytotoxicity is essential for potential therapeutic applications .

Molecular Docking Studies

To gain insights into the interaction modes and binding affinity of this compound, molecular docking studies have been conducted. Researchers have explored how it interacts with active sites in enzymes such as:

These studies provide valuable information for drug design and optimization .

Structural Elucidation and Characterization

Various analytical techniques, including NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, and elemental analysis, have been employed to characterize the synthesized compounds. Understanding their structure and properties is fundamental for further applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,10H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZJWDKUNYNOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol

CAS RN

1843-96-5
Record name 3,4-dihydro-2H-1,5-benzodioxepin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

63 G. of pyrogallol are dissolved with stirring in 330 ml. of absolute alcohol in a flask under a nitrogen atmosphere. 56 G. of potassium hydroxide are added to the flask and the temperature of the reaction mixture rises to 65° C. To the resulting dark-brown, clear solution, 200 g. of 1,3-dibromopropane are added dropwise a over 30 minute period. The resulting mixture is refluxed overnight with stirring. The mixture is cooled to room temperature and filtered. The ethanolic solution is evaporated to dryness and the residual oil is dissolved in 200 ml. of ether. The ether solution is washed several times with water, dried over sodium sulfate, filtered and evaporated to dryness. A dark oil, 3,4-dihydro-2H-1,5-benzodioxepin-6-ol is obtained. This oil is recrystallized from ether and petroleum ether to yield white crystals, m.p. 112°-114° C.
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